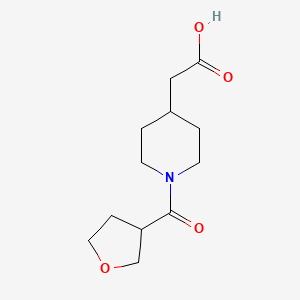

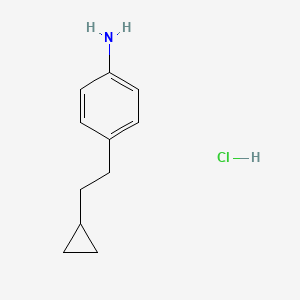

![molecular formula C10H8N4S B1470209 2-(噻吩-2-基)吡唑并[1,5-a]嘧啶-6-胺 CAS No. 1495331-16-2](/img/structure/B1470209.png)

2-(噻吩-2-基)吡唑并[1,5-a]嘧啶-6-胺

描述

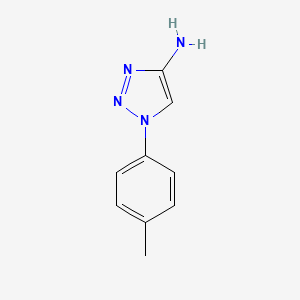

“2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .科学研究应用

Fluorescent Probes for Biological Imaging

This compound is part of the pyrazolo[1,5-a]pyrimidines (PPs) family, which has been identified as strategic for optical applications. They are used as fluorescent probes for studying the dynamics of intracellular processes due to their tunable photophysical properties. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making them comparable to commercial probes like coumarin-153 and rhodamine 6G .

Antitumor Agents

The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, particularly for its anticancer potential. Researchers have focused on the synthesis and functionalization of this compound to explore its enzymatic inhibitory activity, which could lead to the design of new drugs with antitumor capabilities .

Antibacterial and Antifungal Agents

Derivatives of this compound have been evaluated for their inhibitory potential against various bacterial and fungal species. The multicomponent reaction products show promise in combating pathogens like Staphylococcus aureus, Bacillus cereus, and Candida albicans, indicating its potential as an antibacterial and antifungal agent .

Anticancer Activity and SAR Analysis

The compound has been studied for its anticancer activity against human cancer cell lines. It induces cell death by apoptosis through the inhibition of the CDK enzyme, which is crucial for cell cycle progression. This activity highlights its potential in cancer therapy .

Drug Discovery and Combinatorial Library Design

Due to its great synthetic versatility, this compound is a privileged scaffold for drug discovery. Its structural modifications allow for the creation of combinatorial libraries, which are essential for the rapid screening of new drugs .

Material Science Applications

The compound’s significant photophysical properties have attracted attention in material science. It can be used in the development of organic light-emitting devices and other materials that require fluorescent properties .

作用机制

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit discoidin domain receptor 1 (ddr1) , a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and differentiation .

Mode of Action

Related pyrazolo[1,5-a]pyrimidines have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways .

Biochemical Pathways

For instance, inhibition of DDR1 by similar compounds can affect multiple cellular processes, including cell adhesion and migration, extracellular matrix remodeling, and response to injury .

Result of Action

The inhibition of ddr1 by similar compounds can lead to decreased cell proliferation and migration, potentially contributing to their anticancer effects .

属性

IUPAC Name |

2-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZDCNPPDLAJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

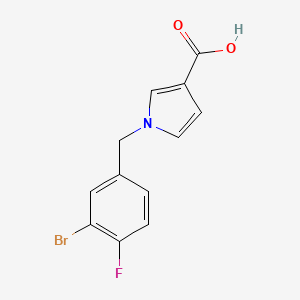

![2-(1-{[(Propan-2-yl)carbamoyl]methyl}piperidin-4-yl)acetic acid](/img/structure/B1470126.png)

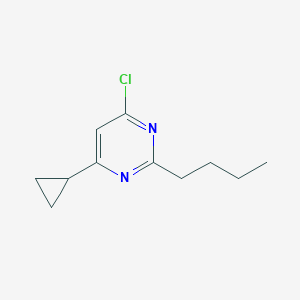

![Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470128.png)

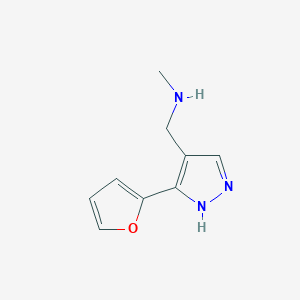

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)